Cas no 748774-55-2 ((Thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate)

(Thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate is a heterocyclic ester compound combining thiophene and chloropyridine moieties, offering versatile reactivity for synthetic applications. Its structure features a reactive 2-chloropyridine group, enabling nucleophilic substitution reactions, while the thiophene ring enhances electronic properties, making it valuable in pharmaceutical and agrochemical intermediates. The ester linkage provides further functionalization potential, facilitating derivatization for tailored molecular designs. This compound is particularly useful in cross-coupling reactions and as a precursor for bioactive molecules. High purity and stability under standard conditions ensure reliable performance in research and industrial synthesis. Its balanced reactivity profile makes it a practical choice for advanced organic synthesis.
(Thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate structure
748774-55-2 structure
Product Name:(Thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate
CAS No:748774-55-2
MF:C11H8ClNO2S
MW:253.704720497131
MDL:MFCD03947840
CID:5685937
PubChem ID:2375156
Update Time:2025-10-23

(Thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AKOS008967171
    • Enamine_004180
    • 748774-55-2
    • HMS1405N22
    • EN300-23958094
    • (thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate
    • (Thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate
    • MDL: MFCD03947840
    • Inchi: 1S/C11H8ClNO2S/c12-10-9(4-1-5-13-10)11(14)15-7-8-3-2-6-16-8/h1-6H,7H2
    • InChI Key: HPVBGROHTVEBEB-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)C(=O)OCC1=CC=CS1

Computed Properties

  • Exact Mass: 252.9964274g/mol
  • Monoisotopic Mass: 252.9964274g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 67.4Ų

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Additional information on (Thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate

Compound CAS No. 748774-55-2: (Thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate

The compound with CAS No. 748774-55-2, known as (Thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a chloropyridine carboxylate moiety. The thiophene group is a five-membered aromatic heterocycle containing sulfur, while the chloropyridine carboxylate moiety introduces both electron-withdrawing and electron-donating functionalities, making this compound highly versatile for various applications.

Recent studies have highlighted the potential of (Thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate in the development of advanced materials, particularly in the realm of organic electronics. The molecule's ability to form self-assembled monolayers (SAMs) has been extensively explored, demonstrating its utility in creating high-performance organic field-effect transistors (OFETs). Researchers have found that the thiophene group enhances the molecule's conjugation length, thereby improving its electronic properties. This makes it a promising candidate for use in flexible electronics and wearable devices.

In addition to its electronic applications, (Thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate has shown potential in the field of drug delivery systems. The chloropyridine carboxylate moiety exhibits excellent biocompatibility and can be functionalized with various bioactive molecules. Recent experiments have demonstrated that this compound can serve as a carrier for anticancer drugs, delivering them directly to tumor cells with high efficiency. The molecule's ability to penetrate cellular membranes without causing cytotoxicity has been a key factor in its success as a drug delivery agent.

The synthesis of (Thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the thiophene derivative, followed by coupling reactions to introduce the chloropyridine carboxylate group. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring that the compound is suitable for both industrial and academic applications.

From an environmental standpoint, (Thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate has been studied for its biodegradability and eco-friendly properties. Initial findings suggest that the molecule undergoes rapid degradation under aerobic conditions, making it less likely to accumulate in ecosystems. This is particularly important given the increasing emphasis on sustainable chemistry and green manufacturing processes.

In conclusion, (Thiophen-2-yl)methyl 2-chloropyridine-3-carboxylate (CAS No. 748774-55-2) is a multifaceted compound with applications ranging from organic electronics to drug delivery systems. Its unique structure and functional groups make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an even greater role in shaping the future of materials science and beyond.

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